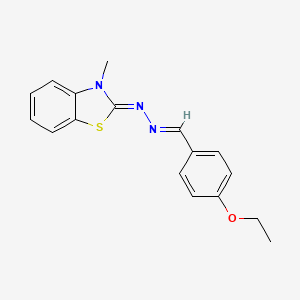

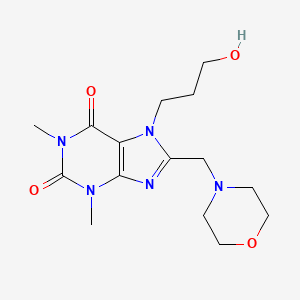

4-ethoxybenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydrazones are a class of organic compounds characterized by the presence of a hydrazone group (-NHN=CH-). They are known for their diverse chemical properties and wide range of applications in synthetic chemistry, including as intermediates in the synthesis of other organic compounds, ligands in coordination chemistry, and potential pharmacological agents.

Synthesis Analysis

Hydrazones are typically synthesized through the condensation reaction of hydrazides with aldehydes or ketones. This reaction involves the nucleophilic addition of the -NH2 group of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of water to form the hydrazone linkage. The synthesis conditions, such as solvent, temperature, and catalysts, can significantly influence the yield and purity of the hydrazones produced (Wei & Wang, 2011).

Molecular Structure Analysis

Hydrazones exhibit a variety of molecular structures, largely influenced by the nature of the substituents on the hydrazone group. Single crystal X-ray diffraction studies reveal that hydrazones can adopt different configurations around the C=N double bond, with the E configuration being more common due to its lower energy compared to the Z configuration. Intermolecular hydrogen bonding and π-π stacking interactions are often observed in the crystal structures of hydrazones, contributing to their stability (Tang, 2010).

Chemical Reactions and Properties

Hydrazones participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidations. Their chemical behavior is significantly influenced by the substituents on the nitrogen atoms and the carbon atom of the hydrazone group. For instance, hydrazones containing electron-withdrawing groups are more susceptible to nucleophilic attacks, while those with electron-donating groups exhibit enhanced stability (Ghorbanloo & Maleki Alamooti, 2017).

Physical Properties Analysis

The physical properties of hydrazones, such as melting point, solubility, and crystallinity, vary widely depending on their molecular structure. Hydrazones with more extensive conjugation and planarity tend to have higher melting points and greater crystallinity due to stronger intermolecular forces. Solubility is influenced by the polarity and hydrogen bonding capability of the substituents attached to the hydrazone group (Baughman et al., 2004).

Chemical Properties Analysis

Hydrazones display a wide range of chemical properties, including redox behavior, coordination to metals, and reactivity towards various electrophiles and nucleophiles. Their ability to act as ligands in coordination compounds is particularly noteworthy, with many hydrazones forming stable complexes with transition metals. These complexes often exhibit interesting optical, magnetic, and catalytic properties (Hosny et al., 2010).

Propriétés

IUPAC Name |

(E)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-3-21-14-10-8-13(9-11-14)12-18-19-17-20(2)15-6-4-5-7-16(15)22-17/h4-12H,3H2,1-2H3/b18-12+,19-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHAGLCINJTKHF-LFQOXGNUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NN=C2N(C3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/N=C\2/N(C3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-9-(1H-imidazol-2-ylmethyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604654.png)

![N-(2-chlorophenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5604658.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604665.png)

![(3R*,4S*)-4-phenyl-1-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5604668.png)

![2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-4-methoxyphenol](/img/structure/B5604674.png)

![4-(4-hydroxy-3-methoxyphenyl)-1,3,5,6,8-pentamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5604676.png)

![N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide](/img/structure/B5604684.png)

![4-(3-pyridinyl)-1-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinol](/img/structure/B5604711.png)

![1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5604743.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B5604745.png)